4-(Propylamino)benzonitrile

Vue d'ensemble

Description

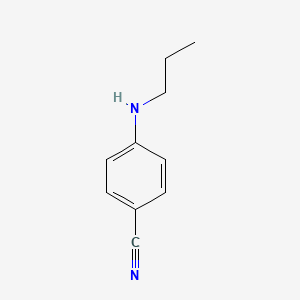

4-(Propylamino)benzonitrile is a chemical compound belonging to the class of benzonitriles. It is characterized by a benzene ring substituted with a propylamino group and a nitrile group. This compound appears as a white crystalline powder and is soluble in organic solvents such as ethanol and methanol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Propylamino)benzonitrile involves the reaction of 4-chlorobenzonitrile with propylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the propylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and distillation are commonly employed in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Propylamino)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The propylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted benzonitriles.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Hydrolysis: Formation of amides or carboxylic acids.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-(Propylamino)benzonitrile is characterized by a benzene ring substituted with a propylamino group and a cyano group. This structure contributes to its unique chemical properties, making it suitable for various applications in research and industry.

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising biological activities. Studies have shown that these compounds can interact with specific molecular targets, leading to potential antimicrobial and anticancer effects. The mechanism involves the bioreduction of the cyano group to form reactive intermediates that interact with cellular components, while the propylamino group may enhance binding to enzymes or receptors .

Case Study: Anticancer Activity

A study focused on the synthesis of derivatives of this compound demonstrated their efficacy against various cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that modifications to the propylamino group significantly influenced the biological activity .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Nitration : The nitration of this compound can yield 3-nitro-4-(propylamino)benzonitrile, which has enhanced biological properties.

- Substitution Reactions : The cyano group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Material Science

Recent studies have explored the use of this compound in the development of supramolecular structures. Its ability to form complexes with other molecules makes it valuable in creating advanced materials for drug delivery systems and sensors.

Supramolecular Chemistry Applications

Research has shown that this compound can be used to create supramolecular frameworks that exhibit selective binding properties. These frameworks are being investigated for their potential in targeted drug delivery and as sensors for detecting specific biomolecules .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 4-(Propylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The nitrile group can also participate in coordination with metal ions, affecting the compound’s overall reactivity and biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzonitrile: Similar structure but with an amino group instead of a propylamino group.

4-(Methylamino)benzonitrile: Contains a methylamino group instead of a propylamino group.

4-(Ethylamino)benzonitrile: Contains an ethylamino group instead of a propylamino group.

Uniqueness

4-(Propylamino)benzonitrile is unique due to the presence of the propylamino group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the propylamino group can influence the compound’s solubility, reactivity, and interaction with biological targets .

Activité Biologique

4-(Propylamino)benzonitrile, with the molecular formula C₁₀H₁₂N₂, is an organic compound that has garnered attention for its potential biological activities. This compound features a propylamino group attached to a benzonitrile structure, which contributes to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C₁₀H₁₂N₂

- Functional Groups : Propylamino and nitrile

This combination of functional groups allows for diverse interactions within biological systems, influencing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The propylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group may coordinate with metal ions, enhancing the compound's reactivity and biological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has the potential to modulate receptor activity, influencing physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been evaluated for its ability to reduce inflammation in cellular models.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Case Studies and Experimental Data

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound was administered at doses ranging from 10 to 50 mg/kg.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzonitrile | Benzonitrile with an amino group | Lacks propyl substituent |

| 3-Nitro-4-(propylamino)benzonitrile | Nitro group at the meta position | Introduces electron-withdrawing effect |

| 4-Methylaminobenzonitrile | Methylamine instead of propylamine | Smaller alkyl substituent |

The structural differences impact solubility, reactivity, and ultimately the biological activity of these compounds.

Propriétés

IUPAC Name |

4-(propylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXFWOACMYYMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625180 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4714-64-1 | |

| Record name | 4-(Propylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 3-Nitro-4-(propylamino)benzonitrile based on the research findings?

A1: The study focuses on characterizing the crystal structure of 3-Nitro-4-(propylamino)benzonitrile using X-ray diffraction. Key findings include: []

- Planarity: The nitro group on the benzene ring lies almost flat against the ring structure, forming a very small angle of 1.3 degrees. []

- Intramolecular Hydrogen Bonding: There is an intramolecular hydrogen bond present between the hydrogen atom of the amine group and the oxygen atom of the nitro group. []

- Intermolecular Interactions: Weaker interactions like C—H⋯O hydrogen bonds between molecules and π–π stacking between the aromatic rings contribute to the crystal packing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.